

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by BPR1J-097

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Compound of Interest

Compound Name: BPR1J-097

Cat. No.: B15576801

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Introduction

BPR1J-097 is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).^{[1][2][3][4]} Constitutive activation of FLT3 by mutations, such as internal tandem duplications (ITD), drives the proliferation and survival of leukemia cells. **BPR1J-097** effectively inhibits FLT3 kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in FLT3-driven AML cells.^{[1][2][4]} This application note provides a detailed protocol for the analysis of **BPR1J-097**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes. In late-stage apoptotic or necrotic cells, where membrane integrity

is compromised, PI can enter the cell and stain the nucleus. Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of four cell populations:

- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

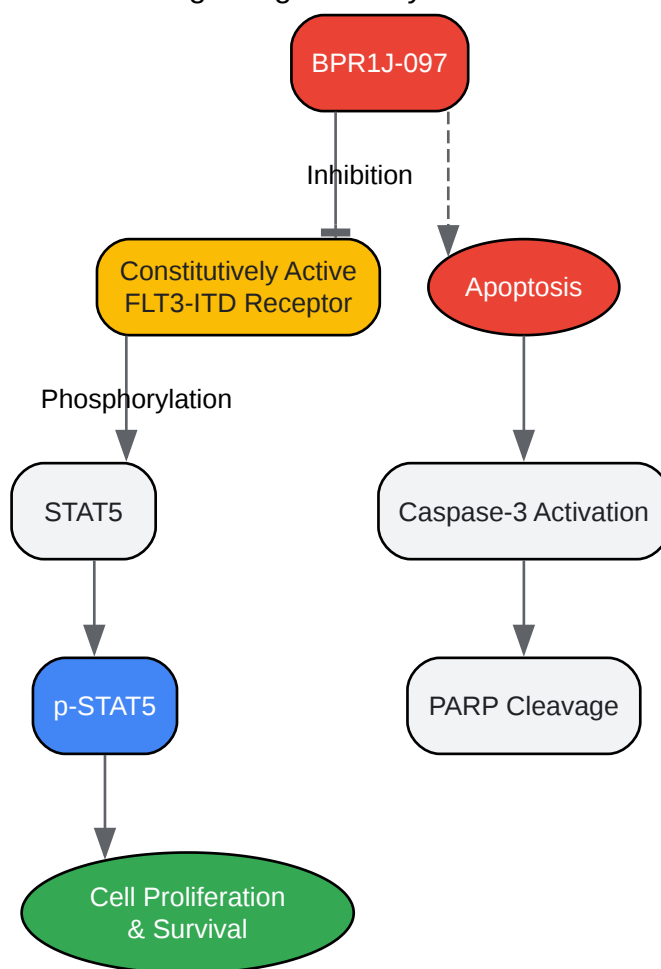
The following table summarizes representative data on the induction of apoptosis by **BPR1J-097** in FLT3-ITD positive AML cell lines, MOLM-13 and MV4-11, after 48 hours of treatment. Data is presented as the percentage of cells in different apoptotic stages as determined by Annexin V/PI staining and flow cytometry.

Cell Line	BPR1J-097 Concentration (nM)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
MOLM-13	0 (Control)	95.2	2.5	2.3	4.8
1	88.7	6.8	4.5	11.3	
10	65.4	20.1	14.5	34.6	
50	42.1	35.8	22.1	57.9	
MV4-11	0 (Control)	94.8	3.1	2.1	5.2
10	85.3	8.2	6.5	14.7	
50	60.1	25.4	14.5	39.9	
100	38.9	40.2	20.9	61.1	

Signaling Pathway of BPR1J-097-Induced Apoptosis

BPR1J-097 induces apoptosis in FLT3-ITD positive AML cells by inhibiting the constitutively active FLT3 receptor. This inhibition blocks the downstream phosphorylation of STAT5, a key signaling molecule for cell survival and proliferation. The disruption of the FLT3-STAT5 signaling axis ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][2][4]

BPR1J-097 Signaling Pathway in FLT3-ITD+ AML



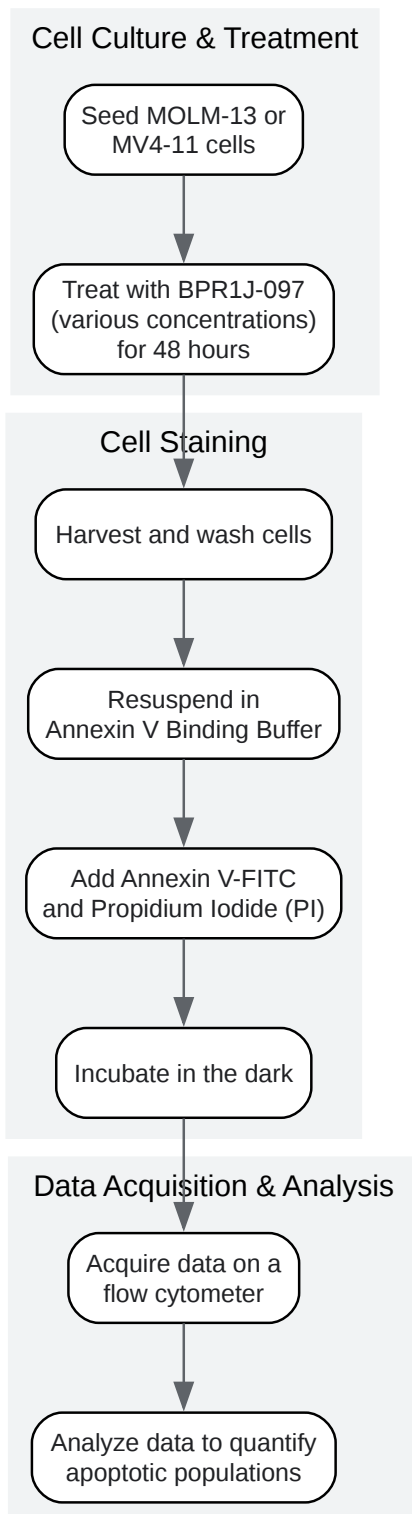
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Caption: **BPR1J-097** inhibits FLT3-ITD, leading to apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for analyzing **BPR1J-097**-induced apoptosis using flow cytometry.

Flow Cytometry Analysis Workflow

[Click to download full resolution via product page](#)Caption: Workflow for **BPR1J-097** apoptosis analysis.

Experimental Protocols

Materials

- **BPR1J-097** (Stock solution in DMSO)
- AML cell lines (e.g., MOLM-13, MV4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Deionized water
- Flow cytometer
- Microcentrifuge tubes
- 6-well plates

Protocol

1. Cell Seeding and Treatment

1.1. Culture MOLM-13 or MV4-11 cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂. 1.2. Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells/mL in a final volume of 2 mL per well. 1.3. Prepare serial dilutions of **BPR1J-097** in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 nM). Include a vehicle control with the same final concentration of DMSO as the highest **BPR1J-097** concentration. 1.4. Add the **BPR1J-097** dilutions or vehicle control to the respective wells. 1.5. Incubate the cells for 48 hours at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Staining

2.1. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. 2.2. After the 48-hour incubation, transfer the cells from each well into separate microcentrifuge tubes. 2.3.

Centrifuge the cells at 300 x g for 5 minutes at room temperature. 2.4. Carefully aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. 2.5. Centrifuge again at 300 x g for 5 minutes and discard the supernatant. 2.6. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. 2.7. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. 2.8. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. 2.9. After incubation, add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis

3.1. Analyze the samples on a flow cytometer within one hour of staining. 3.2. Use unstained cells to set the forward and side scatter parameters. 3.3. Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis. 3.4. Acquire at least 10,000 events for each sample. 3.5. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Troubleshooting

- High background staining: Ensure cells are washed thoroughly with cold PBS to remove any residual media components.
- Low Annexin V signal: Check the concentration of calcium in the binding buffer, as Annexin V binding is calcium-dependent.
- High PI staining in control cells: This may indicate poor cell health. Ensure cells are in the logarithmic growth phase and handle them gently during the procedure.
- Compensation issues: Always prepare single-stained controls with cells that have undergone apoptosis to ensure proper compensation settings.

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References

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